Product packaging for Tiagabine ethyl ester(Cat. No.:CAS No. 145821-58-5)

Tiagabine ethyl ester

Cat. No.: B115696
CAS No.: 145821-58-5
M. Wt: 403.6 g/mol
InChI Key: NSGCWILIYQUGIO-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing GABA Transporter Modulation and Prodrug Strategies

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining balanced neural activity. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by specific GABA transporters (GATs). nih.govfrontiersin.org Of the four identified subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain and is primarily responsible for clearing GABA from the synapse. frontiersin.org

Inhibiting GAT-1 is a key therapeutic strategy for conditions linked to insufficient GABAergic inhibition, such as epilepsy. frontiersin.orgresearchgate.net By blocking this transporter, the extracellular concentration of GABA increases, thereby enhancing inhibitory signaling. researchgate.netwikipedia.org However, many potent GAT inhibitors, which are often derivatives of nipecotic acid, are hydrophilic or zwitterionic at physiological pH. thieme-connect.comacs.org This characteristic severely limits their ability to cross the lipophilic blood-brain barrier (BBB), a critical obstacle for CNS-acting agents. thieme-connect.comacs.org

To overcome this limitation, researchers employ prodrug strategies. mdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. mdpi.combeilstein-journals.org For CNS targets, a common approach involves esterification, where a carboxylic acid group on the parent drug is converted into an ester. This modification increases the molecule's lipophilicity, facilitating its passage across the BBB. nih.govacs.org Once inside the brain, endogenous enzymes, such as esterases, are expected to hydrolyze the ester, converting the prodrug back into its active, acidic form. nih.govnih.gov

Historical Perspective of Tiagabine (B1662831) and its Chemical Derivatives in Research

The development of Tiagabine marked a significant advancement in GAT-1 inhibitor research. Discovered at Novo Nordisk, Tiagabine was designed by modifying the structure of nipecotic acid, a potent but BBB-impermeable GABA uptake inhibitor. researchgate.netwikipedia.org By attaching a large, lipophilic bis-thienylbutenyl anchor to the nipecotic acid core, researchers created a potent and selective GAT-1 inhibitor that could effectively penetrate the CNS. researchgate.netmdpi.com Tiagabine functions by binding to GAT-1 recognition sites, which blocks GABA reuptake and elevates synaptic GABA levels. wikipedia.org

The synthesis of Tiagabine itself involves a key intermediate, an ester of nipecotic acid. In many reported synthetic routes, ethyl (R)-nipecotate is coupled with a bis-thiophene containing fragment. beilstein-journals.org The final step in these syntheses is the hydrolysis of the ethyl ester to yield the active carboxylic acid, Tiagabine. beilstein-journals.org

The existence of Tiagabine ethyl ester as a direct precursor in the synthesis of Tiagabine has naturally led to its investigation for other purposes. google.com Its role has been explored both as a potential prodrug for research applications and as a reference standard for quality control in the manufacturing of Tiagabine hydrochloride, where it can appear as an impurity if the final hydrolysis step is incomplete. google.com

Scope and Significance of this compound in Academic Investigations

Academic investigations into this compound have primarily focused on its properties as a prodrug, particularly in the context of developing radiolabeled ligands for Positron Emission Tomography (PET) imaging of GAT-1. PET imaging requires radiotracers that can rapidly enter the brain and bind to their specific target. acs.org

Research has shown that while many potent GAT-1 inhibitors based on the nipecotic acid structure (like Tiagabine itself) bind with high affinity, their radiolabeled versions often exhibit poor brain uptake due to the charged carboxylic acid group. nih.govacs.org This has led to the exploration of their esterified derivatives as potential prodrugs. In one such study, a fluorine-18 (B77423) labeled analog of a GAT-1 inhibitor failed to show significant brain uptake, but its corresponding ethyl ester derivative demonstrated rapid and significant brain penetration in a rhesus monkey. acs.org This finding supports the hypothesis that the ester functionality enables the molecule to cross the BBB, after which it can be hydrolyzed by brain esterases to the active carboxylic acid. nih.govacs.org

Despite this potential, the prodrug approach is not always successful. In a different study aimed at developing another PET radiotracer, the ethyl ester prodrug ([¹⁸F]11a) was synthesized but ultimately showed no brain uptake in a rat model. nih.gov This highlights that simply increasing lipophilicity via esterification does not guarantee successful brain delivery, as other factors like susceptibility to efflux transporters or premature metabolism can play a role. mdpi.com

This compound hydrochloride has also been isolated and synthesized as a high-purity solid. google.com Its primary significance in this form is as an impurity reference standard for the quality control of Tiagabine hydrochloride. google.com By having a pure sample of the ester, manufacturers can more accurately detect and quantify its presence in the final drug product. google.com

Interactive Data Table: Properties of Tiagabine and its Ethyl Ester Derivative

The table below summarizes key chemical information for Tiagabine and its ethyl ester derivative, highlighting the structural change central to the prodrug strategy.

PropertyTiagabineThis compound
IUPAC Name (R)-1-(4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidine-3-carboxylic acid(R)-Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidine-3-carboxylate
Molecular Formula C₂₀H₂₅NO₂S₂C₂₂H₂₉NO₂S₂
Key Functional Group Carboxylic AcidEthyl Ester
Primary Research Role GAT-1 InhibitorProdrug, Synthetic Intermediate, Impurity Standard
Blood-Brain Barrier Permeability Moderate (Lipophilic anchor) researchgate.netPotentially Enhanced (as prodrug) nih.govacs.org
Mechanism of Action Direct GAT-1 Inhibition wikipedia.orgNo direct GAT-1 affinity; requires hydrolysis to Tiagabine nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO2S2 B115696 Tiagabine ethyl ester CAS No. 145821-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGCWILIYQUGIO-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468496
Record name PIP017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145821-58-5
Record name Tiagabine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIP017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIAGABINE ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV2DX6QW4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Tiagabine Ethyl Ester

Convergent and Linear Synthetic Strategies for the Ethyl Ester Intermediate

The synthesis of Tiagabine (B1662831) ethyl ester is a critical precursor step to forming Tiagabine. Both convergent and linear synthetic strategies have been developed to efficiently construct this key intermediate. These strategies focus on creating the diaryl-substituted side chain and attaching it to the piperidine (B6355638) core.

Grignard Reaction Pathways and Key Intermediates

A primary method for constructing the carbon skeleton of the side chain attached to the piperidine ring involves a Grignard reaction. This organometallic reaction is crucial for forming the carbon-carbon bond that links the two thiophene (B33073) rings.

One common pathway begins with the synthesis of a key intermediate, 3-bromo-2,2'-bithiophene. This intermediate is then subjected to a Grignard reaction. The process involves the formation of a Grignard reagent from a di-thienyl compound which then reacts with an appropriate electrophile to create the desired carbon framework. A crucial intermediate in this pathway is (3-methoxy-2,2'-bithienyl-5-yl)magnesium bromide. This Grignard reagent is then reacted with a suitable aldehyde to form a secondary alcohol, which is subsequently oxidized to a ketone. This ketone is a key precursor that is further elaborated to attach the side chain to the piperidine moiety.

Reaction Step Reactants Key Intermediate Product
Grignard Formation3-bromo-2,2'-bithiophene, Magnesium(2,2'-bithienyl-3-yl)magnesium bromide
Grignard Reaction(3-methoxy-2,2'-bithienyl-5-yl)magnesium bromide, AldehydeSecondary alcohol precursor
OxidationSecondary alcohol precursor, Oxidizing agentKetone precursor

N-Alkylation Reactions Utilizing Chiral Piperidine Carboxylic Acid Esters

The N-alkylation of a chiral piperidine carboxylic acid ester is a cornerstone of Tiagabine synthesis, introducing the diaryl-substituted side chain to the nitrogen atom of the piperidine ring. The most commonly used chiral piperidine derivative is the ethyl ester of (R)-nipecotic acid.

This reaction is typically an SN2 substitution where the secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic carbon on the side chain. The side chain itself is often activated with a leaving group, such as a tosylate or a halide, to facilitate the reaction. The use of (R)-nipecotic acid ethyl ester ensures that the final product has the desired stereochemistry at the C-3 position of the piperidine ring. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

Reactant 1 Reactant 2 (Side Chain with Leaving Group) Base Product
(R)-Nipecotic acid ethyl ester1-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl) methanesulfonatePotassium carbonateTiagabine ethyl ester

Enantioselective Synthesis Approaches for Chiral Tertiary Centers

The creation of the chiral tertiary center at the C-3 position of the piperidine ring is a critical aspect of the synthesis. Enantioselective approaches are employed to ensure the formation of the desired (R)-enantiomer. One notable approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction.

For instance, an asymmetric synthesis can be achieved through the conjugate addition of a Gilman reagent to an α,β-unsaturated ester that incorporates a chiral auxiliary. Subsequent removal of the auxiliary reveals the chiral tertiary center. Another advanced method involves the use of catalytic enantioselective hydrogenation of a prochiral enamine precursor to establish the stereocenter. These methods are advantageous as they can offer high enantiomeric excess, reducing the need for extensive chiral resolution steps later in the synthesis.

Esterification and Hydrolysis Processes in Tiagabine Synthesis

The initial step often involves the esterification of (R)-nipecotic acid to form (R)-nipecotic acid ethyl ester. This is typically achieved by reacting (R)-nipecotic acid with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid. The ethyl ester is preferred over the free carboxylic acid in the subsequent N-alkylation step because it is more soluble in organic solvents and the free carboxylic acid can interfere with the reaction.

The final step in the synthesis of Tiagabine is the hydrolysis of the ethyl ester group of this compound to the corresponding carboxylic acid. This is typically carried out under basic conditions, for example, by treating the ester with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the carboxylate and afford the final product, Tiagabine.

Process Starting Material Reagents Product
Esterification(R)-Nipecotic acidEthanol, Thionyl chloride(R)-Nipecotic acid ethyl ester
HydrolysisThis compoundSodium hydroxide, WaterTiagabine

Derivatization Reactions and Analogue Synthesis Utilizing the Ethyl Ester Moiety

The ethyl ester moiety of this compound serves as a versatile handle for the synthesis of various analogues and derivatives of Tiagabine. These derivatives are often synthesized to explore the structure-activity relationships (SAR) of Tiagabine and to develop new compounds with potentially improved pharmacological profiles.

One common derivatization strategy involves the modification of the ester group itself. For example, the ethyl ester can be transesterified with other alcohols to generate different ester analogues. Alternatively, the ester can be reduced to the corresponding primary alcohol, which can then be further functionalized.

Another approach involves using the piperidine nitrogen for further reactions after the initial N-alkylation. While the primary synthesis focuses on attaching the specific side chain of Tiagabine, in analogue synthesis, different side chains can be introduced. The ethyl ester of nipecotic acid can be N-alkylated with a variety of electrophiles to produce a library of compounds.

Stereochemical Considerations and Chiral Stability Studies of Tiagabine Ethyl Ester

Enantiomeric Purity and Control in Synthetic Pathways

The synthesis of Tiagabine (B1662831) typically involves the N-alkylation of a chiral piperidine (B6355638) derivative, (R)-nipecotic acid ethyl ester, with a substituted butenyl halide. google.compatsnap.com This process directly leads to the formation of (R)-Tiagabine ethyl ester. The enantiomeric purity of the final product is intrinsically linked to the stereochemical integrity of the starting materials and the control of stereochemistry throughout the synthetic sequence.

The initial enantiomeric purity of the chiral precursors is a determining factor for the final enantiomeric excess of Tiagabine. For instance, studies have reported that the initial S(+)-enantiomer content for both ethyl nipecotate and the ethyl ester of tiagabine hydrochloride was less than 0.1%. nih.gov The synthesis of Tiagabine hydrochloride often proceeds through the formation of Tiagabine ethyl ester, which is subsequently hydrolyzed. google.com During this multi-step process, this compound can also be present as an impurity in the final Tiagabine hydrochloride product. google.com Therefore, methods to control and quantify the enantiomeric purity of this compound are crucial for quality control. A high-purity solid form of this compound hydrochloride has been prepared to serve as a reference standard for impurity testing in the final drug substance. google.com

The synthetic route itself is designed to maintain the desired stereoconfiguration. One patented method describes the reaction of R-ethyl nipecotate with 4,4-di(3-methyl-thien-2-yl)-but-3-enyl halide in the presence of a base to yield this compound. google.com The control of reaction conditions during this alkylation step is vital to prevent racemization.

Chiral Inversion Kinetics and Contributing Factors

Chiral inversion refers to the conversion of one enantiomer into its mirror image. For this compound, this represents the conversion of the desired (R)-enantiomer to the undesired (S)-enantiomer. Studies have investigated the chiral stability of this compound and its precursors under various conditions to understand the factors that promote racemization.

Research has shown that this compound is more susceptible to chiral inversion under reflux conditions compared to Tiagabine itself. nih.govresearchgate.net The presence of trace metal ions and variations in pH have been identified as significant contributing factors to this instability. nih.govresearchgate.net A study demonstrated that under reflux conditions in the presence of trace metal ions and at different pH levels, approximately 11% of the (R)-enantiomer of the ethyl ester of Tiagabine was converted to the (S)-enantiomer. nih.govresearchgate.net This was notably higher than the 1% conversion observed for Tiagabine under similar conditions, but comparable to the 10% conversion for ethyl nipecotate, another chiral precursor. nih.govresearchgate.net

However, at room temperature, the chiral stability of this compound is significantly better. Under acidic conditions at room temperature, the conversion of the (R)-enantiomer to the (S)-enantiomer was found to be less than 0.05%. nih.govresearchgate.net This highlights the importance of temperature control during the synthesis, purification, and storage of this compound to maintain its enantiomeric integrity.

Table 1: Chiral Inversion of this compound and Precursors Under Reflux Conditions

Compound(R)- to (S)-Enantiomer Conversion (%)Conditions
This compound~11%Reflux, presence of trace metal ions, varying pH
Ethyl Nipecotate~10%Reflux, presence of trace metal ions, varying pH
Tiagabine HCl~1%Reflux, presence of trace metal ions, varying pH

Data sourced from studies on chiral inversion kinetics. nih.govresearchgate.net

Chromatographic Methodologies for Enantiomeric Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the primary analytical technique for separating the enantiomers of this compound and assessing its enantiomeric purity. csfarmacie.cz The development of robust and validated chiral HPLC methods is essential for quality control in the pharmaceutical industry.

A specific normal-phase HPLC method has been developed for the separation of the (R)(−)- and (S)(+)-enantiomers of the ethyl ester of Tiagabine hydrochloride. researchgate.net This method utilizes a commercially available chiral stationary phase, the Chiralcel-OG column. nih.govresearchgate.net The separation is achieved using a mobile phase consisting of a mixture of hexane, 2-methyl-2-propanol, and 1-octanol (B28484) (990:8:2, v/v/v), with the addition of a small amount of diethylamine. researchgate.net This method demonstrated good separation with a resolution factor (Rs) of 1.2 and a selectivity factor (α) of 1.16. researchgate.net

For quantitative analysis, the limit of quantification (LOQ) for the (S)(+)-enantiomer in the presence of the (R)(−)-enantiomer was determined to be 0.2%. researchgate.net The method was validated through standard addition and recovery studies of the (S)(+)-enantiomer. researchgate.net The two chiral precursors of Tiagabine, including ethyl nipecotate, were also chromatographed on a Chiralcel-OG column. nih.gov The validation of these methods showed a relative standard deviation (%RSD) of less than 5% and a limit of quantification of 0.05% (by peak area) or lower. nih.gov

Table 2: HPLC Method for Enantiomeric Separation of this compound

ParameterCondition
Stationary PhaseChiralcel-OG column
Mobile PhaseHexane-2-methyl-2-propanol-1-octanol (990:8:2, v/v/v) with ~0.5 ml of diethylamine
Resolution Factor (Rs)1.2
Selectivity Factor (α)1.16
Limit of Quantification (LOQ) for S(+)-enantiomer0.2% in the R(−)-enantiomer

Chromatographic parameters for the separation of this compound enantiomers. researchgate.net

Pharmacological Implications of Tiagabine Ethyl Ester As a Prodrug Candidate

Prodrug Design Principles Applied to GABAergic Compounds for Enhanced Central Nervous System Delivery

The core challenge with many GABAergic compounds, including the parent structures of GABA uptake inhibitors like nipecotic acid, is their hydrophilic nature, which restricts their passage across the lipid-rich membranes of the BBB. wikipedia.org Prodrug design seeks to overcome this by temporarily modifying the drug's chemical structure to create a more lipophilic derivative that can traverse the BBB before being converted back to the active parent drug within the CNS.

The ester prodrug strategy is a widely employed method for enhancing the CNS delivery of drugs containing polar functional groups like carboxylic acids or hydroxyls. nih.gov By masking the ionizable carboxylate group of a molecule like tiagabine (B1662831) with an ethyl group, the resulting ester (tiagabine ethyl ester) is rendered more lipophilic and less polar. mdpi.com This chemical modification is critical for improving passive diffusion across the BBB. nih.govmdpi.com

The key principles behind this strategy include:

Increased Lipophilicity: The addition of the ethyl group increases the compound's partition coefficient (LogP), making it more soluble in lipid environments and better able to permeate the endothelial cells of the BBB. mdpi.com

Masking of Polar Groups: The carboxylic acid group in tiagabine is ionized at physiological pH, which is a major impediment to crossing cell membranes. Esterification neutralizes this charge, facilitating easier passage. nih.gov

Transient Modification: The ester linkage is designed to be temporary. Once the prodrug has entered the brain, it must be efficiently converted back to the active carboxylic acid form to exert its pharmacological effect. mdpi.com

This approach has been explored for numerous CNS-acting agents to improve brain penetration and achieve higher therapeutic concentrations at the target site. nih.gov

The success of an ester prodrug strategy hinges on the bioreversible nature of the ester bond. This linkage must be stable enough to allow the prodrug to reach the CNS but labile enough to be cleaved efficiently within the brain tissue to release the active drug. mdpi.com This cleavage is primarily an enzymatic process mediated by esterases, a diverse group of hydrolytic enzymes found throughout the body, including in plasma, liver, and the CNS. youtube.com

Carboxylesterases are key enzymes in the activation of many ester-based prodrugs. youtube.com The design of a prodrug like this compound relies on the presence and activity of these enzymes within the brain. Upon crossing the BBB, the ester is hydrolyzed by brain esterases, releasing the active tiagabine molecule and ethanol (B145695) as a byproduct. nih.gov The goal is to achieve a higher concentration of the active drug within the brain than could be achieved by administering the parent drug itself, a concept sometimes referred to as a "lock-in" mechanism, where the more polar active drug is less able to efflux back across the BBB. mdpi.com The rate of this enzymatic hydrolysis is a critical factor, as premature cleavage in the plasma could reduce the amount of prodrug available to enter the brain. nih.gov

In Vivo Preclinical Studies on Brain Uptake and Distribution of this compound Derivatives

While specific in vivo preclinical studies focusing exclusively on the brain uptake and distribution of this compound are not extensively detailed in publicly available literature, the behavior of such a prodrug can be inferred from studies on the parent drug, tiagabine, and related compounds.

Studies using microdialysis in freely moving rats have provided detailed insights into the brain penetration of tiagabine itself. Following systemic administration, tiagabine rapidly enters the brain extracellular fluid (ECF), with time to maximum concentration (Tmax) values observed between 31 and 46 minutes in the frontal cortex and hippocampus. nih.govresearchgate.net Interestingly, the elimination half-life of tiagabine from the brain ECF was found to be approximately three times longer than its half-life in serum. nih.govresearchgate.net This suggests that once tiagabine enters the CNS, it is cleared more slowly, which may contribute to its sustained duration of action.

A prodrug such as this compound would be expected to enhance the initial rate and extent of brain penetration compared to the parent drug due to its increased lipophilicity. The intended outcome would be a higher peak concentration (Cmax) of the active drug, tiagabine, within the brain tissue following enzymatic conversion. Studies on other ester prodrugs of nipecotic acid, the core structure of tiagabine, have been conducted to evaluate their ability to block convulsions, an indirect measure of their CNS penetration and subsequent activity. nih.gov The success of such a strategy would be demonstrated by achieving a therapeutic effect at a lower systemic dose compared to the parent drug.

Comparative Pharmacokinetic Analysis of Ethyl Esters versus Carboxylic Acid Forms in Animal Models

Tiagabine (the carboxylic acid form) exhibits linear pharmacokinetics. nih.gov In rats, after intraperitoneal administration, serum Tmax is approximately 15 minutes. nih.gov The elimination half-life in humans is typically 7-9 hours but can be reduced to 2-3 hours when co-administered with enzyme-inducing drugs. nih.govdrugs.com It is highly protein-bound (around 96%). youtube.comdrugbank.com

The ethyl ester form would be expected to show a distinct pharmacokinetic profile. Upon administration, it would likely be absorbed rapidly and, due to its higher lipophilicity, have a larger volume of distribution. The ester itself would be subject to rapid hydrolysis by esterases in the plasma and liver, as well as in the brain. nih.gov Consequently, the plasma half-life of the intact this compound prodrug would be expected to be very short, with rapid conversion to the active tiagabine. The key pharmacokinetic advantage would be an increased brain-to-plasma concentration ratio of the active drug compared to direct administration of tiagabine.

Table 1: Conceptual Pharmacokinetic Comparison
ParameterTiagabine (Carboxylic Acid)This compound (Prodrug) - Expected Profile
Lipophilicity (LogP) LowerHigher
Blood-Brain Barrier Penetration Moderate, but effectiveEnhanced via passive diffusion
Metabolism Primarily hepatic (CYP3A4) drugbank.comnih.govRapid hydrolysis by esterases in plasma, liver, and brain to form Tiagabine
Tmax (Parent Drug in Plasma) ~15-45 minutes nih.govdrugs.comTmax of intact ester would be very short; Tmax of resulting Tiagabine may be similar or slightly delayed
Half-life (t1/2) ~7-9 hours (uninduced) nih.govIntact ester half-life would be very short; resulting Tiagabine half-life would be similar to parent drug
Brain/Plasma Ratio of Active Drug Baseline ratioExpected to be higher than baseline

Structure-Activity Relationship (SAR) of Ester Functionality in GABA Uptake Inhibition in Preclinical Models

The structure-activity relationship (SAR) for the inhibition of the GAT-1 transporter resides within the core tiagabine molecule, not the ester promoiety. The ethyl ester functionality in this compound is designed to be a temporary carrier and is not intended to interact directly with the GAT-1 binding site. The pharmacological activity is entirely dependent on the efficient hydrolysis of the ester to release the active tiagabine. nih.gov

The key structural features of tiagabine responsible for its potent and selective GAT-1 inhibition are:

The (R)-Nipecotic Acid Moiety: This portion of the molecule mimics GABA and is crucial for recognition and binding to the transporter. nih.gov

The Lipophilic Diaryl Anchor: The 4,4-bis(3-methyl-2-thienyl)butenyl side chain confers high lipophilicity, which is essential for BBB penetration and potent interaction with the transporter, likely at the S2 binding site. researchgate.netmdpi.com

Therefore, the SAR discussion for the ester functionality is centered on its role as a promoiety. The structure of the ester group (e.g., methyl, ethyl, propyl) would primarily influence physicochemical properties like lipophilicity and, crucially, the rate of enzymatic hydrolysis. nih.gov A simple ethyl ester is generally susceptible to cleavage by a wide range of esterases. More sterically hindered esters might be hydrolyzed more slowly, potentially offering a way to modulate the rate of drug release. nih.gov However, any intrinsic activity of the ester prodrug itself at the GAT-1 transporter would be expected to be significantly lower than that of the parent carboxylic acid, as the free carboxylate group is a key interacting element for binding.

Table 2: GAT-1 Inhibition by Core Structures
CompoundTargetIC50 (µM)Comment
Nipecotic Acid Mouse GAT-12.6 caymanchem.comParent GABA-mimetic structure; poor BBB penetration. wikipedia.org
Tiagabine GAT-1Potent inhibitor (nM range)Lipophilic side chain dramatically increases potency and BBB penetration. nih.gov
This compound GAT-1N/A (Expected to be much higher than Tiagabine)Designed as a prodrug; activity is dependent on conversion to Tiagabine.

Analytical Research and Quality Control of Tiagabine Ethyl Ester

Identification and Characterization as a Related Compound and Impurity

Tiagabine (B1662831) ethyl ester is recognized as a major impurity that can arise during the synthesis of Tiagabine Hydrochloride. google.comrasayanjournal.co.in Specifically, it can be generated during the hydrolysis and salification step of tiagabine ethyl ester to form the final active pharmaceutical ingredient (API). google.com Due to its structural similarity to Tiagabine, its separation and purification can be challenging. google.com The presence of this impurity needs to be carefully monitored to ensure the quality and safety of the final drug product.

The synthesis of Tiagabine Hydrochloride often involves the reaction of an alkylating agent with a chiral ethyl nipecotate derivative, which results in the formation of this compound as an intermediate. google.combeilstein-journals.org Incomplete hydrolysis of this ester during the final manufacturing steps leads to its presence as an impurity in the Tiagabine Hydrochloride finished product. google.com

Development and Validation of Analytical Methods for Detection and Quantification

To control the levels of this compound in Tiagabine Hydrochloride, robust analytical methods are essential. These methods are developed and validated according to stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their accuracy, precision, and reliability. rasayanjournal.co.inresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methods, including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Tiagabine and its related compounds, including the ethyl ester. google.comrasayanjournal.co.in Reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous quantification of Tiagabine and its related substance A (this compound). rasayanjournal.co.in

A typical RP-HPLC method might employ:

Column: A ProntoSIL ODS C18 column (250mm × 4.5 mm; 5µm). rasayanjournal.co.in

Mobile Phase: An isocratic elution with a mixture of methanol (B129727) and 0.1 mM acetate (B1210297) buffer (e.g., 65:45 v/v, pH 5.6). rasayanjournal.co.in

Flow Rate: 1 ml/min. rasayanjournal.co.in

Detection: UV detection at a wavelength such as 240 nm. rasayanjournal.co.in

Under these conditions, sharp peaks for Tiagabine and this compound can be achieved with distinct retention times, for instance, 5.2 minutes and 3.7 minutes respectively. rasayanjournal.co.in

Chiral HPLC is particularly crucial for ensuring the stereochemical purity of Tiagabine, which is the (R)-(-)-enantiomer. pravara.comnih.gov Chiral HPLC methods have been developed to separate the (R)-(-) and S-(+)-enantiomers of both Tiagabine and its ethyl ester precursor. pravara.comnih.gov These methods often utilize chiral stationary phases (CSPs) like polysaccharide-based columns (e.g., Chiralcel-OG, Chiralpak® AD-3) or Pirkle-type columns. pravara.comnih.govoup.com For instance, the separation of the R(−)- and S(+)-enantiomers of the ethyl ester of tiagabine HCl has been achieved using a Chiralcel-OG column. pravara.comijbamr.com

A study on chiral inversion demonstrated that under reflux conditions, the ethyl ester of tiagabine is more susceptible to chiral inversion than Tiagabine itself. nih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of impurities and for impurity profiling. google.comresearchgate.net In the analysis of Tiagabine Hydrochloride, mass spectrometry can confirm the presence of this compound by identifying its specific mass-to-charge ratio (m/z). For example, in one analysis, the finished product of Tiagabine Hydrochloride showed a major impurity with an ESI m/z of 404 [M+1]+, corresponding to the this compound, while the API itself showed an m/z of 376 [M+1]+. google.com

LC/ESI-MSn (Liquid Chromatography/Electrospray Ionization Multistage Mass Spectrometry) and high-resolution mass spectrometry (HR-MS) have been used to identify degradation products of Tiagabine, providing detailed structural information. researchgate.net

Role as an Impurity Reference Standard in Pharmaceutical Quality Control

Due to its consistent presence as a process impurity, this compound hydrochloride serves as a crucial impurity reference standard in the quality control of Tiagabine Hydrochloride. google.compatsnap.com By having a highly purified solid form of this compound hydrochloride (with purity often exceeding 99.9%), pharmaceutical manufacturers can accurately quantify the amount of this specific impurity in their final product. google.compatsnap.com

This allows for:

Method Validation: The reference standard is used to validate the analytical methods for accuracy, precision, linearity, and sensitivity (LOD and LOQ). rasayanjournal.co.inresearchgate.net

Routine Quality Control: It is used as a benchmark in routine QC testing to ensure that the level of the ethyl ester impurity in each batch of Tiagabine Hydrochloride is within the acceptable limits set by regulatory authorities. google.comsynzeal.com

Stability Studies: The reference standard helps in tracking the formation of this impurity during stability studies of the drug product. synzeal.com

Stability Studies and Degradation Pathways of the Ethyl Ester

Stability studies are conducted to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature and humidity. nih.govgoogle.com While specific stability data solely on the isolated ethyl ester is less common in public literature, studies on Tiagabine and its formulations provide insights into potential degradation.

Forced degradation studies on Tiagabine have shown that it is susceptible to oxidative degradation. rasayanjournal.co.inresearchgate.net The primary sites of metabolic attack and degradation are the thiophene (B33073) rings and the double bond. researchgate.netchemicalbook.com It is plausible that the ethyl ester, sharing the same core structure, would follow similar degradation pathways under oxidative stress.

Studies on the stability of Tiagabine in pharmaceutical compositions have shown that the formation of total related substances, which would include the ethyl ester, can be controlled by the use of antioxidants. google.com This suggests that oxidative pathways are a key concern for the stability of Tiagabine and its related compounds.

A study on the chiral stability of Tiagabine and its precursors, including the ethyl ester, found that the ethyl ester was more prone to chiral inversion (conversion from the desired R-enantiomer to the S-enantiomer) under reflux conditions compared to Tiagabine itself. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Tiagabine (B1662831) Ethyl Ester Analogs with Modified Pharmacokinetic Profiles

The development of new antiepileptic drugs necessitates a focus on novel mechanisms to regulate cellular excitability nih.gov. For GABA uptake inhibitors like tiagabine, future research involves the synthesis and evaluation of new analogs designed to optimize pharmacokinetic parameters, such as blood-brain barrier (BBB) permeability and metabolic stability. The core structure of tiagabine, which includes an (R)-nipecotic acid moiety, is a primary target for modification thieme-connect.comresearchgate.net.

Research into nipecotic acid ethyl ester derivatives has shown that attaching different residues to the core structure can yield compounds with reasonable inhibitory potency and subtype selectivity for different murine GABA transporters (mGATs) researchgate.net. The strategic modification of the lipophilic biaryl-appendage on the nitrogen atom of the nipecotic acid ring is crucial for ensuring effective transport across the BBB thieme-connect.com. For instance, studies have demonstrated that inserting an ether oxygen in conjugation with the double bond in the lipophilic tail of tiagabine can improve in vitro potency by as much as five-fold acs.org. An enantioselective synthesis strategy using a readily modifiable alkyl-substituted acrylate (B77674) as the starting material provides a pathway for the facile creation of various tiagabine analogs for further biological investigation thieme-connect.com.

However, simply creating an ester, such as an ethyl ester, does not guarantee successful brain uptake. In one study, a potential PET radioligand based on an ethyl ester structure was evaluated as a prodrug, but it failed to show brain uptake in a rat model, instead showing significant uptake in the liver and bones researchgate.net. This highlights the complexity of modifying pharmacokinetic profiles and underscores the need for thorough evaluation of novel analogs. Future work will likely focus on a systematic exploration of how different ester groups and other lipophilic modifications on the tiagabine backbone affect BBB penetration, metabolic pathways, and the duration of action in the brain, which for tiagabine is known to be significantly longer than its clearance from the blood would suggest researchgate.net.

Compound/AnalogModificationPotency (Ki)Reference
Tiagabine Baseline Structure67 nM acs.org
Tiagabine Analog Insertion of an ether oxygen in conjugation with the double bond14 nM acs.org

This table illustrates how structural modifications to the tiagabine backbone can significantly alter in vitro potency at the GABA transporter.

Advanced Prodrug Design for Targeted Central Nervous System Delivery

The delivery of therapeutics to the CNS is a significant challenge due to the restrictive nature of the BBB nih.gov. Prodrug design represents a key strategy to overcome this barrier. The classical approach involves increasing a drug's lipophilicity to enhance passive diffusion across the BBB, often by masking polar functional groups with lipophilic moieties like esters nih.govmdpi.comrsc.org. Tiagabine ethyl ester is an example of such a strategy, where the carboxylic acid of the parent tiagabine is temporarily masked by an ethyl ester group iipseries.org. This approach, however, can be compromised by premature hydrolysis of the ester in plasma by esterases, which can limit brain selectivity rsc.orgnih.gov.

More advanced and promising strategies involve "targeted-prodrug" design, which hijacks endogenous carrier-mediated transport systems expressed on the BBB mdpi.comnih.govmdpi.com. By conjugating the drug to a molecule that is a known substrate for a specific transporter, the prodrug can be actively shuttled into the brain.

Future research on this compound and related compounds will likely focus on these targeted approaches:

Amino Acid Transporters: The L-type amino acid transporter 1 (LAT1) is a well-established target for enhancing brain delivery mdpi.comthieme-connect.com. Designing a prodrug by linking tiagabine to a LAT1 substrate, such as L-serine, could significantly improve its permeation across the BBB, as has been demonstrated for nipecotic acid thieme-connect.com.

Glucose and Vitamin Transporters: The glucose transporter (GLUT1) and sodium-dependent vitamin C transporter 2 (SVCT2) are also attractive targets nih.govmdpi.comscirp.org. Prodrugs have been developed by conjugating drugs with ascorbic acid to utilize SVCT2 for improved brain penetration mdpi.com.

Mutual Prodrugs: This design involves linking two different synergistic drugs together. For example, a construct incorporating a GABA-mimetic (like tiagabine) and a nitric oxide (NO)-mimetic could be designed to release both active agents within the brain after crossing the BBB rsc.orgnih.gov.

The success of these advanced prodrugs depends on their stability in systemic circulation and efficient cleavage by brain-specific enzymes to release the active drug at the target site rsc.orgnih.gov.

Prodrug StrategyTarget Transporter/MechanismRationale for CNS DeliveryPotential Promoieties
Lipidization (Classical) Passive DiffusionIncrease lipophilicity to cross the BBB. nih.govSimple esters (e.g., ethyl ester), lipophilic chains.
Amino Acid Conjugation L-type Amino Acid Transporter 1 (LAT1)Utilize endogenous nutrient transporter to actively carry the drug into the brain. mdpi.comthieme-connect.comL-serine, L-dopa, other large neutral amino acids.
Vitamin Conjugation Sodium-dependent Vitamin C Transporter 2 (SVCT2)Exploit vitamin transport systems for brain entry. mdpi.comL-ascorbic acid.
Sugar Conjugation Glucose Transporter 1 (GLUT1)Hijack the high-capacity glucose transport system. scirp.orgGlucose, other sugars.
Mutual Prodrug Synergistic ActionDeliver two active agents in a single molecule for combined therapeutic effect post-cleavage in the brain. rsc.orgnih.govGABA-mimetic linked to another neuroactive compound (e.g., NO-mimetic).

This table outlines various prodrug design strategies that could be applied to tiagabine to enhance its delivery to the central nervous system.

Computational Chemistry and Molecular Modeling for Ester-Based GABA Transporter Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding the complex interactions between ligands and their protein targets, offering insights that can guide the design of new, more potent, and selective inhibitors frontiersin.org. For the GABA transporter GAT-1, homology modeling has been a key technique, often using the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) as a template due to structural similarities nih.govfrontiersin.orgscispace.com.

These computational models provide a detailed, three-dimensional view of the GAT-1 binding site. Molecular dynamics (MD) and docking simulations have revealed how tiagabine and its parent amino acid, GABA, interact with specific residues within the transporter frontiersin.orgnih.gov. Studies show that GABA binds deep within the S1 binding pocket, stabilized by interactions with residues such as Tyr60 and Ser396. nih.gov In contrast, tiagabine, with its large, lipophilic dithienylbutenyl tail, adopts a distinct binding mode. frontiersin.orgnih.gov Its nipecotic acid core engages with the substrate binding site, including an interaction with Phe294, while the lipophilic tail extends into the extracellular vestibule frontiersin.orgnih.gov. This extended binding pose is thought to lock the transporter in an "open-to-out" conformation, effectively blocking the transport cycle nih.gov.

Future computational research on this compound and its analogs will likely focus on:

Refining Binding Mode Hypotheses: Using advanced simulation techniques like steered molecular dynamics (SMD) to visualize the entire process of inhibitor binding and dissociation, providing a "fingerprint" of the interaction pathway. core.ac.ukplos.org

Predicting Pharmacokinetic Properties: Developing quantitative structure-activity relationship (QSAR) models to predict the BBB permeability and metabolic stability of new ester-based analogs before their synthesis.

Virtual Screening: Employing validated GAT-1 models to screen large chemical libraries for novel scaffolds that could serve as starting points for a new generation of GAT-1 inhibitors. scispace.com

Investigating Esterase Interaction: Modeling the interaction of ester prodrugs not only with GAT-1 but also with the esterase enzymes responsible for their activation, to better predict cleavage rates and design for optimal bioconversion in the CNS. rsc.org

LigandKey Interacting GAT-1 ResiduesBinding Site LocationPredicted Conformation of GAT-1Reference
GABA Tyr60, Y140, Ser396Deep S1 binding pocketOccluded State frontiersin.orgnih.govplos.org
(R)-Nipecotic Acid Tyr60, G65, Y140, S396Deep S1 binding pocketOccluded State frontiersin.orgnih.gov
Tiagabine Phe294 (polar), Hydrophobic residues in extracellular vestibuleExtends from S1 pocket to extracellular vestibuleOpen-to-out frontiersin.orgnih.gov

This table summarizes the key amino acid residues within the GAT-1 transporter that interact with different ligands, as determined by molecular modeling and simulation studies. These interactions dictate the ligand's effect on the transporter's conformation.

Q & A

Q. What are the key synthetic pathways for Tiagabine ethyl ester, and how can researchers ensure reproducibility?

this compound is synthesized via nucleophilic substitution between ethyl (R)-nipecotate and bis-thiophene-containing fragment 2.45. Two primary routes for fragment 2.46 are documented:

  • Path A : Lithium-halogen exchange of 2-bromo-3-methylthiophene using n-butyllithium, followed by reaction with ethyl bromobutyrate (elimination of water yields alkene subunit 2.46).
  • Path B : Acid-catalyzed ring-opening of cyclopropane derivative 2.50, generated via Grignard addition to bis-thiophenyl ketone 2.51 . To ensure reproducibility, document reaction conditions (e.g., stoichiometry, temperature, catalysts) and validate intermediate structures using NMR and mass spectrometry. Follow guidelines for experimental rigor, including detailed procedural descriptions and inclusion of raw data in supplementary materials .

Q. How can researchers confirm the identity and purity of this compound during synthesis?

  • Identity : Use chiral HPLC or polarimetry to confirm the (R)-enantiomer of ethyl nipecotate, a critical precursor. Compare retention times/optical rotation with reference standards.
  • Purity : Employ techniques like high-resolution mass spectrometry (HRMS) for molecular weight verification and gas chromatography (GC) or HPLC to assess chemical purity (>98% recommended). For new batches, provide elemental analysis (C, H, N) and spectral data (IR, 1^1H/13^{13}C NMR) .

Q. What analytical methods are suitable for characterizing this compound in preclinical studies?

  • In vitro assays : Use LC-MS/MS for quantification in biological matrices (e.g., plasma, tissue homogenates). Validate methods for linearity, sensitivity (LOQ), and recovery rates.
  • Stability studies : Assess hydrolytic stability under physiological pH (e.g., pH 7.4 buffer) using UV-Vis spectroscopy or HPLC. Monitor ester bond integrity over time .

Advanced Research Questions

Q. How can researchers address enantiomeric resolution challenges in this compound synthesis?

The (R)-nipecotate enantiomer is critical for bioactivity. Modern resolution methods include:

  • Asymmetric hydrogenation : Use rhodium catalysts (e.g., Rh(DuPHOS)) with ethyl nicotinate-derived intermediates under high H2_2 pressure to achieve >99% enantiomeric excess (ee).
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze racemic mixtures. Optimize reaction conditions (solvent, temperature) to maximize ee . Validate resolution efficiency using chiral columns (e.g., Chiralpak AD-H) and compare results with published protocols .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Catalyst screening : Test palladium or nickel catalysts for coupling reactions to minimize side products.
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce toxicity.
  • Process intensification : Use flow chemistry for continuous production of fragment 2.46, ensuring consistent quality and scalability .

Q. How should researchers design experiments to resolve contradictions in pharmacokinetic data for this compound?

  • Comparative studies : Conduct parallel assays in different model systems (e.g., rodents vs. non-human primates) to identify species-specific metabolism differences.
  • Mechanistic studies : Use CYP450 inhibition assays to evaluate enzyme-mediated ester hydrolysis. Pair with in silico modeling (e.g., molecular docking) to predict metabolic hotspots .
  • Data reconciliation : Apply statistical tools (e.g., ANOVA) to assess variability and confirm significance thresholds. Report confidence intervals for bioavailability metrics .

Q. What methodologies validate the blood-brain barrier (BBB) permeability of this compound in vivo?

  • In situ perfusion : Measure brain-to-plasma ratio (Kp,brain_{p,brain}) in rodents using radiolabeled this compound.
  • Microdialysis : Quantify unbound drug concentrations in brain extracellular fluid.
  • PET imaging : Use 11^{11}C-labeled analogs to visualize BBB penetration in real time .

Methodological Guidelines

  • Experimental design : Adhere to ICH guidelines for analytical validation (e.g., Q2(R1)). Include negative controls (e.g., racemic mixtures) in enantioselectivity studies .
  • Data reporting : Use SI units and report uncertainties (e.g., ±SD). For synthesis yields, specify isolated vs. theoretical percentages .
  • Ethical compliance : For preclinical studies, follow ARRIVE 2.0 guidelines for animal welfare and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiagabine ethyl ester
Reactant of Route 2
Reactant of Route 2
Tiagabine ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.